5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90per cent)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

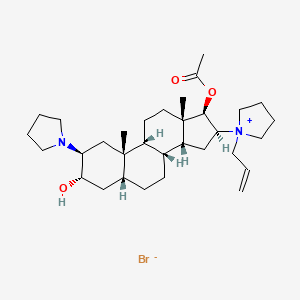

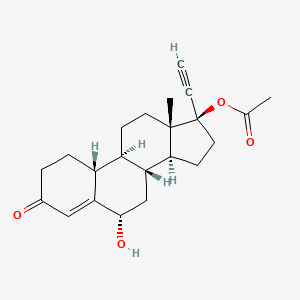

5-Aza-2’-deoxy Cytidine 5’-Monophosphate Triethylamine Salt (90%) is a metabolite of Azadeoxycytidine and acts as a neoplasm inhibitor . It has a molecular formula of C8H13N4O7P .

Synthesis Analysis

Decitabine, also known as 5-aza-2’-deoxycytidine, acts as a nucleic acid synthesis inhibitor . It is a medication for the treatment of myelodysplastic syndromes, a class of conditions where certain blood cells are dysfunctional, and for acute myeloid leukemia (AML) .Chemical Reactions Analysis

5-Aza-2’-deoxycytidine is an aminoalcohol. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical And Chemical Properties Analysis

The melting point of 5-Aza-2’-deoxy Cytidine 5’-Monophosphate Triethylamine Salt is greater than 91°C (dec.) . More detailed physical and chemical properties are not available in the search results.Mechanism of Action

Future Directions

The potential of 5-Aza-2’-deoxy Cytidine 5’-Monophosphate Triethylamine Salt to overcome drug resistance can be investigated in a preclinical study using a leukemic cell line deficient in deoxycytidine kinase . This suggests that future research could focus on its effectiveness against different types of cancer cells.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90per cent) involves the conversion of 5-Aza-2'-deoxy Cytidine to its monophosphate form, followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "5-Aza-2'-deoxy Cytidine", "Phosphoric acid", "Triethylamine", "Methanol", "Acetone" ], "Reaction": [ "5-Aza-2'-deoxy Cytidine is dissolved in methanol and phosphoric acid is added to the solution.", "The mixture is heated to reflux for several hours to form 5-Aza-2'-deoxy Cytidine 5'-Monophosphate.", "The reaction mixture is cooled and triethylamine is added to form the salt.", "The salt is filtered and washed with acetone to obtain the final product, 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90per cent)." ] } | |

CAS RN |

97763-83-2 |

Product Name |

5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90per cent) |

Molecular Formula |

C₈H₁₃N₄O₇P (x C₆H₁₅N) |

Molecular Weight |

308.19 |

synonyms |

4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one Triethylamine Salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

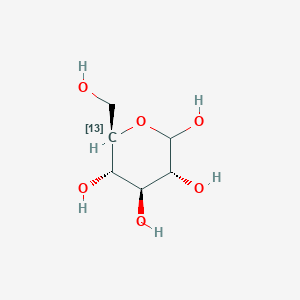

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

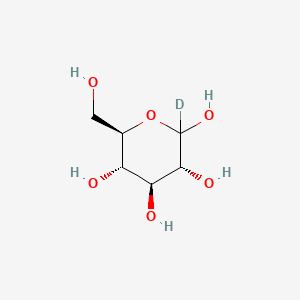

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)